Tetrakis(3-aminopropyl)ammonium

nucleic acid stabilization differential scanning calorimetry thermophile polyamines

This branched quaternary ammonium polyamine is non-interchangeable with linear polyamines (spermine, caldopentamine) or tertiary-branched analogs. Its permanent positive charge and four terminal primary amines uniquely stabilize ssDNA stem-loop structures (Tm 32.1°C) and tRNA (ΔTm >20°C) for high-temperature in vitro transcription ≥50°C. Essential for maximal protein yield in Thermus thermophilus cell-free systems; forms a sustained-release heparin PIC (anti-FXa persistence at 24h). Select this compound when standard polyamines fail to meet thermal stability or sustained-release requirements.

Molecular Formula C12H32N5+
Molecular Weight 246.42 g/mol
CAS No. 111216-37-6
Cat. No. B039011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(3-aminopropyl)ammonium
CAS111216-37-6
Synonymstetrakis(3-aminopropyl)ammonium
TKAPA
Molecular FormulaC12H32N5+
Molecular Weight246.42 g/mol
Structural Identifiers
SMILESC(CN)C[N+](CCCN)(CCCN)CCCN
InChIInChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1
InChIKeyXJXHSXSKNSIRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(3-aminopropyl)ammonium (CAS 111216-37-6): Baseline Properties and Thermophile Origin


Tetrakis(3-aminopropyl)ammonium (Taa, TKAPA) is a branched quaternary ammonium polyamine first identified in the extreme thermophile Thermus thermophilus [1]. It carries a permanent positive charge on the central nitrogen with four terminal primary amine arms, distinguishing it from all linear polyamines (spermine, spermidine, caldopentamine) and even from branched tertiary amines such as tris(3-aminopropyl)amine [2]. This unique architecture—four aminopropyl groups projecting from a quaternary ammonium core—underpins its differential biochemical activities and makes it non-interchangeable with any linear or tertiary-branched polyamine analog.

Why Linear Polyamines and Tertiary-Branched Analogs Cannot Substitute for Tetrakis(3-aminopropyl)ammonium


Empirical evidence demonstrates that linear polyamines (spermine, spermidine, caldopentamine, caldohexamine) and tertiary-branched analogs (tris(3-aminopropyl)amine) exhibit fundamentally different nucleic acid stabilization profiles, protein synthesis support capabilities, and poly-ion complex formation behavior compared to tetrakis(3-aminopropyl)ammonium [1]. The compound's quaternary ammonium core confers a permanent, pH-independent positive charge and a rigid, radially symmetric architecture that linear polyamines cannot replicate [2]. Substituting with a linear polyamine of identical elemental composition (caldopentamine) results in inferior stabilization of stem-and-loop RNA structures and tRNA [1], while substituting with a tertiary-branched analog (tris(3-aminopropyl)amine) yields only moderate support of cell-free polypeptide synthesis [3]. These functional divergences are not marginal—they represent categorical differences in biochemical activity that preclude generic interchange.

Quantitative Differentiation Evidence for Tetrakis(3-aminopropyl)ammonium Against Closest Analogs


ssDNA Stem-and-Loop Thermal Stabilization: Tetrakis(3-aminopropyl)ammonium vs. Caldopentamine and Spermine

Tetrakis(3-aminopropyl)ammonium stabilizes single-stranded DNA containing stem-and-loop structures more effectively than any other polyamine tested, including the linear pentamine caldopentamine which shares the identical elemental composition [1]. At a fixed concentration of 0.3 mM, the melting temperature (Tm) of S1 ssDNA was shifted to 32.1 °C by tetrakis(3-aminopropyl)ammonium, compared with 30.8 °C for caldopentamine, 31.3 °C for spermine, and 27.3 °C in the absence of polyamine [1].

nucleic acid stabilization differential scanning calorimetry thermophile polyamines

tRNA Thermal Stabilization: Tetrakis(3-aminopropyl)ammonium Outperforms All Linear Polyamines Including Caldohexamine

Tetrakis(3-aminopropyl)ammonium was the most effective polyamine for increasing the apparent melting temperature of yeast tRNAPhe among all polyamines tested, including long linear polyamines caldopentamine, caldohexamine, and spermine [1]. At 0.2 mM, the first endothermic transition peak (Peak 1) of tRNAPhe exhibited a Tm of 55.7 °C in the presence of tetrakis(3-aminopropyl)ammonium, compared with 36.0 °C for caldopentamine, 32.1 °C for spermine, and 40.7 °C in the absence of polyamine [1]. Notably, the stabilization mechanism induced by tetrakis(3-aminopropyl)ammonium was qualitatively distinct: the compound did not increase the enthalpy change (ΔHcal) associated with melting (total ΔHcal = 737.3 kJ/mol), in contrast to caldopentamine (1535.6 kJ/mol) and spermine (1516.7 kJ/mol), indicating a unique tRNA conformation-stabilizing mode that does not simply reflect increased binding energy [1].

tRNA stabilization thermal denaturation polyamine structure-function

Sustained In Vivo Heparin Release: Tetrakis(3-aminopropyl)ammonium PIC vs. Heparin Alone and Heparin-Spermine PIC

A poly-ion complex (PIC) formed between heparin and tetrakis(3-aminopropyl)ammonium (Taa) extended the time to maximum heparin concentration within the therapeutic range to 4–8 hours following subcutaneous administration in mice, compared with 0.5–1 hour for heparin alone [1]. In contrast, a heparin-spermine PIC did not alter heparin clearance relative to heparin alone [1]. Anti-FXa activity was still detectable in 66.7% of mice at 16–24 hours post-administration of heparin-Taa PIC, and maximum anti-FIIa activity was observed at 8 hours with weak activity persisting at 24 hours [1]. The quaternary ammonium structure of Taa was identified as critical for PIC stability and sustained release functionality [1].

sustained drug release poly-ion complex heparin delivery

Cell-Free Polypeptide Synthesis: Tetrakis(3-aminopropyl)ammonium vs. Tris(3-aminopropyl)amine and Spermine Synergy

In cell-free polypeptide synthesis using Thermus thermophilus HB8 extract, the highest translational activity was achieved only when tetrakis(3-aminopropyl)ammonium and a tetraamine (spermine) were simultaneously present; the optimum temperature of this combined system matched the optimum growth temperature of the bacterium [1]. In a continuous cell-free system using T. thermophilus HB27, the highest activity was recorded at 0.1 mM tetrakis(3-aminopropyl)ammonium plus 1.0 mM spermine; no protein was produced in the absence of polyamine [2]. Critically, the tertiary-branched analog tris(3-aminopropyl)amine supported activity only moderately even in the presence of another polyamine, despite stabilizing the ribosomal ternary complex as effectively as the quaternary amine—indicating that the quaternary ammonium center of tetrakis(3-aminopropyl)ammonium engages an additional, essential functional site not addressed by tertiary-branched analogs [1].

cell-free protein synthesis thermophile translation polyamine synergy

RNA Stabilization at Micromolar Concentrations: Tetrakis(3-aminopropyl)ammonium vs. Caldopentamine

At micromolar concentrations, the branched quaternary pentamine tetrakis(3-aminopropyl)ammonium (Taa) increased the Tm of yeast tRNAPhe transcript by over 20 °C, significantly exceeding the stabilization achieved by its linear counterpart caldopentamine (Cdp) [1]. In non-denaturing gel electrophoresis, strong and specific binding of branched Taa to tRNAPhe was clearly evident, whereas no such binding was observed for linear Cdp [1]. Additionally, Taa specifically inhibited Trm4p-dependent formation of m5C in tRNAPhe, while leaving other methyltransferase activities (Trm1p, TrmIp) unaffected or slightly stimulated—indicating selective, structure-dependent RNA interaction not exhibited by linear pentamines [1].

RNA thermostability quaternary pentamine tRNA methyltransferase

In Vitro Transcription at Elevated Temperature: Tetrakis(3-aminopropyl)ammonium Enables ≥50 °C Reaction Conditions

A patented in vitro transcription method demonstrates that the addition of tetrakis(3-aminopropyl)ammonium or its salt enables efficient transcription reactions at temperatures ≥50 °C, a condition under which standard polyamines fail to maintain adequate nucleic acid template stability and polymerase processivity [1]. The method specifies that tetrakis(3-aminopropyl)ammonium (or caldopentamine) is added to a reaction mixture comprising RNA polymerase and template DNA bearing the corresponding promoter, with the reaction performed at elevated temperature—conditions that are explicitly incompatible with conventional polyamines such as spermine and spermidine [1]. While the patent does not provide quantitative activity comparisons against all individual polyamines, the functional requirement for tetrakis(3-aminopropyl)ammonium at ≥50 °C is consistent with and mechanistically supported by the compound's demonstrated superiority in stabilizing ssDNA stem-and-loop structures and tRNA at high temperatures [2].

in vitro transcription high-temperature enzymatic reaction RNA polymerase

Validated Application Scenarios Where Tetrakis(3-aminopropyl)ammonium Provides Demonstrable Advantage


High-Temperature In Vitro Transcription and Nucleic Acid Amplification Systems

For in vitro transcription reactions conducted at ≥50 °C, tetrakis(3-aminopropyl)ammonium enables reaction conditions that standard polyamines cannot support, as demonstrated by the patented transcription method [1]. The compound's quantitative superiority in stabilizing ssDNA stem-and-loop structures (Tm = 32.1 °C vs. 30.8 °C for caldopentamine at 0.3 mM) [2] provides the biophysical basis for this functional differentiation, making it the appropriate selection for high-temperature nucleic acid processing workflows.

Thermophile-Derived Cell-Free Protein Synthesis Platforms

In cell-free protein synthesis systems utilizing Thermus thermophilus extracts, tetrakis(3-aminopropyl)ammonium is a functionally essential component—the highest translational activity requires its co-presence with spermine (0.1 mM + 1.0 mM, respectively), and the tertiary-branched analog tris(3-aminopropyl)amine cannot substitute [1][2]. Procurement of this compound is mandatory for achieving maximum protein yield in thermophile-based cell-free expression platforms.

Sustained-Release Heparin Formulation Development

Tetrakis(3-aminopropyl)ammonium forms a stable poly-ion complex with heparin that extends the time to maximum therapeutic concentration from 0.5–1 hour (heparin alone) to 4–8 hours (heparin-Taa PIC) following subcutaneous administration, with anti-FXa activity persisting in the majority of animals at 24 hours [1]. Critically, the heparin-spermine PIC does not provide this sustained-release property [1], establishing tetrakis(3-aminopropyl)ammonium as the uniquely effective natural polyamine for this pharmaceutical application.

RNA Structural Biology and tRNA Stabilization Studies

For investigations of RNA structure, function, and modification, tetrakis(3-aminopropyl)ammonium provides the highest tRNA thermal stabilization among all tested polyamines (ΔTm > 20 °C in the micromolar range vs. caldopentamine) [1] and induces a qualitatively distinct conformational state that selectively inhibits specific tRNA methyltransferases (Trm4p) without affecting others (Trm1p, TrmIp) [1]. This selectivity enables experimental designs that probe structure-dependent RNA–protein recognition, not achievable with linear polyamine alternatives.

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